molecular formula C11H15BrClNO B1522213 4-(3-Bromophenyl)oxan-4-amine hydrochloride CAS No. 1209242-66-9

4-(3-Bromophenyl)oxan-4-amine hydrochloride

Cat. No.: B1522213
CAS No.: 1209242-66-9
M. Wt: 292.6 g/mol
InChI Key: PEPZIQCJVWKVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClNO and its molecular weight is 292.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

4-(3-Bromophenyl)oxan-4-amine hydrochloride has been investigated for its pharmacological properties, particularly focusing on its role in neurotransmission processes. In a study by Fuller et al. (1978), it was identified as a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice. This compound demonstrated a higher effectiveness in blocking serotonin depletion in vivo, suggesting its potential utility in studying serotonin neurotransmission processes (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Chemical Synthesis and Catalysis

In the field of organic synthesis, the compound has relevance due to its structural features that are useful in catalysis. Wolfe et al. (2000) described a catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, where derivatives similar to this compound could potentially serve as substrates or intermediates in the catalytic cycles. The study highlights the efficiency of these systems in facilitating a wide range of amination reactions, which are pivotal in pharmaceutical synthesis (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).

Materials Science

In materials science, compounds bearing the bromophenyl moiety, similar to this compound, have been utilized in the synthesis of luminescent covalent-organic polymers (COPs). Xiang and Cao (2012) synthesized COPs through self-polycondensation involving tris(4-bromophenyl)amine derivatives, demonstrating applications in detecting nitroaromatic explosives and small organic molecules. The high surface area and stability of these materials underscore their potential in environmental monitoring and safety applications (Xiang & Cao, 2012).

Properties

IUPAC Name

4-(3-bromophenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPZIQCJVWKVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.